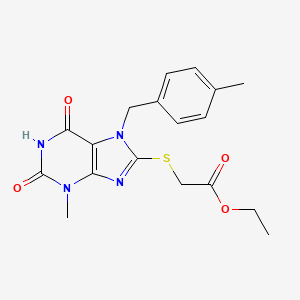
3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a furan-2-carbonyl group, and a methylthiophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Core: This can be achieved through the reaction of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Furan-2-carbonyl Group: This can be done via an acylation reaction, such as Friedel-Crafts acylation, using furan-2-carbonyl chloride.
Incorporation of the Methylthiophenyl Group: This step may involve a cross-coupling reaction, such as Suzuki or Stille coupling, using a methylthiophenyl boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or sulfones and pyrazole N-oxides, respectively.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines or thiols for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.
Medicine
Due to its potential biological activity, this compound might be explored for therapeutic applications. It could be investigated for its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure might impart desirable characteristics to polymers, coatings, or other advanced materials.
作用機序
The mechanism by which 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole: Similar structure with a chlorine atom instead of fluorine.
3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazole: Similar structure with a thiophene ring instead of a methylthiophene.
3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole: Similar structure with a methylphenyl group instead of a methylthiophene.
Uniqueness
The presence of the fluorophenyl, furan-2-carbonyl, and methylthiophenyl groups in 3-(4-fluorophenyl)-1-(furan-2-carbonyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole imparts unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
[5-(4-fluorophenyl)-3-(3-methylthiophen-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c1-12-8-10-25-18(12)16-11-15(13-4-6-14(20)7-5-13)21-22(16)19(23)17-3-2-9-24-17/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIIECXUMCOTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)hydrazino]benzenecarboxylic acid](/img/structure/B2613190.png)

![5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2613193.png)
![N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2613194.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2613197.png)

![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)


methanone](/img/structure/B2613207.png)


